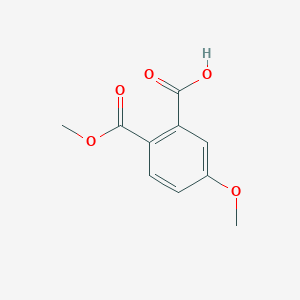

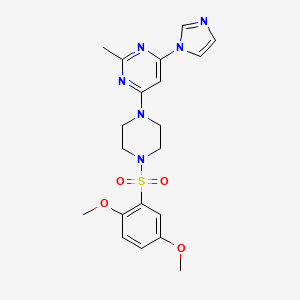

![molecular formula C22H23FN2O3S B2806945 3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one CAS No. 892768-24-0](/img/structure/B2806945.png)

3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds like “3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one” is characterized by the presence of a quinolinone core, a pyrrolidinyl group, and a 4-ethylphenylsulfonyl group. The presence of these functional groups can influence the compound’s reactivity and potential applications.Chemical Reactions Analysis

The chemical reactions involving “3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one” could involve electrophilic aromatic substitution . This type of reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Applications De Recherche Scientifique

- Anticancer Research CCG-78942 has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it may interfere with key signaling pathways involved in cancer progression.

- Kinase Inhibition This compound is known to inhibit specific kinases, including protein kinase B (Akt) and cyclin-dependent kinase 2 (CDK2). Kinase inhibitors play a crucial role in targeted cancer therapies, and CCG-78942’s kinase inhibition profile makes it an interesting candidate for further exploration.

- Neuroprotection and Neuroinflammation Some studies have investigated the neuroprotective effects of CCG-78942. It appears to modulate neuroinflammatory responses and protect neurons from oxidative stress. These properties could be relevant in neurodegenerative diseases and brain injury research.

- Cardiovascular Research Researchers have explored the impact of CCG-78942 on cardiovascular health. It may influence vascular smooth muscle cell proliferation and migration, which are critical processes in vascular diseases like atherosclerosis and restenosis.

- Anti-Inflammatory Activity CCG-78942 exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines and enzymes. Investigations into its potential as an anti-inflammatory drug have yielded promising results.

- Scientists have used CCG-78942 as a chemical probe to study various biological processes. Its selectivity for specific targets makes it valuable for dissecting complex cellular pathways .

- Drug Discovery and Medicinal Chemistry Medicinal chemists have synthesized analogs of CCG-78942 to optimize its properties. These efforts aim to create derivatives with improved efficacy, reduced toxicity, and better pharmacokinetic profiles.

- Other Applications While the above fields represent the primary areas of interest, CCG-78942 may have additional applications in fields such as immunology, metabolic disorders, and infectious diseases. Ongoing research continues to uncover its full potential.

Chemical Biology and Probe Development

Propriétés

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-3-15-6-8-16(9-7-15)29(27,28)21-14-24(2)19-13-20(25-10-4-5-11-25)18(23)12-17(19)22(21)26/h6-9,12-14H,3-5,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAZJRHSRUCJAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

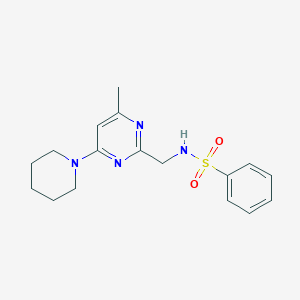

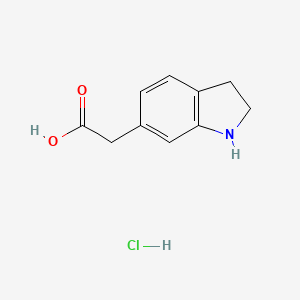

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2806862.png)

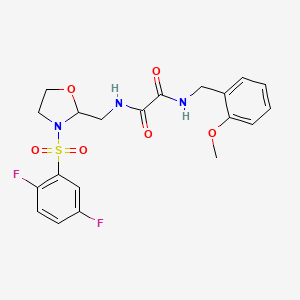

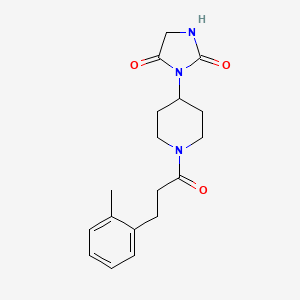

![8-((2,6-dimethylmorpholino)sulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2806863.png)

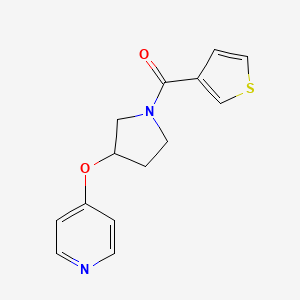

![N-(2-chlorobenzyl)-6-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2806865.png)

![6-[(3-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2806873.png)

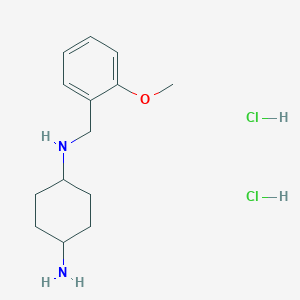

![4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2806878.png)

![2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2806884.png)